molecular formula C19H15N3OS B2503782 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide CAS No. 667910-87-4

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide

Cat. No.: B2503782
CAS No.: 667910-87-4
M. Wt: 333.41
InChI Key: DNSKJWPGHYLBGW-UHFFFAOYSA-N
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Description

N-(3-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide is a chemical reagent of significant interest in pharmaceutical research and drug discovery. Compounds based on the imidazo[2,1-b]thiazole scaffold are extensively investigated for their diverse biological profiles . Structurally similar benzamide derivatives bearing the imidazo[2,1-b]thiazole moiety have been reported to exhibit antidiabetic, anti-inflammatory, and antitumor activities . In particular, research on related analogs suggests potential for this compound class to function as microtubule-targeting agents, inhibiting tubulin polymerization and disrupting cell division, which is a valuable mechanism in anticancer research . Furthermore, imidazo[2,1-b]thiazole derivatives have shown promising antimycobacterial properties, indicating potential application in infectious disease research . This reagent serves as a key intermediate for researchers synthesizing novel compounds for evaluating biological activity against various therapeutic targets. The product is provided for chemical and pharmaceutical research purposes only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-13-5-2-3-8-16(13)18(23)20-15-7-4-6-14(11-15)17-12-22-9-10-24-19(22)21-17/h2-12H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSKJWPGHYLBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide typically involves the formation of the imidazo[2,1-b]thiazole core followed by its functionalization. One common method involves the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid to form imidazo[2,1-b]thiazole-6-carboxylic acid. This intermediate is then coupled with a phenylamine derivative under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex molecules. For example, a three-reactor multistage system can be used to synthesize imidazo[2,1-b]thiazole derivatives without isolating intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazo[2,1-b]thiazole ring may yield imidazo[2,1-b]thiazole-6-carboxylic acid derivatives, while substitution reactions on the phenyl ring can produce various substituted phenyl derivatives .

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

SRT1720 (N-[2-[3-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)

Structural Differences :

  • Core Structure: Both compounds share the imidazo[2,1-b]thiazole core. However, SRT1720 features a quinoxaline-2-carboxamide substituent and a piperazinylmethyl group on the imidazothiazole ring, whereas the target compound has a 2-methylbenzamide group without the piperazine substitution .
  • Molecular Weight : SRT1720 (MW: 506.02 g/mol as hydrochloride) is heavier than the target compound (estimated MW: ~390.45 g/mol) .

Pharmacokinetics :

  • SRT1720 exhibits moderate solubility in DMSO (>25 mg/ml) but may face challenges in bioavailability due to its complex structure . The simpler benzamide substituent in the target compound could improve solubility and metabolic stability.

3-(Imidazo[2,1-b]thiazol-6-yl)coumarin Derivatives

Structural Differences :

  • These derivatives replace the benzamide group with a coumarin (chromen-2-one) moiety, linked to the imidazothiazole core .

Mechanistic Insights :

  • Small structural changes (e.g., coumarin vs. benzamide) significantly alter biological outcomes.

N-(2-(Methylthio)benzo[d]thiazol-6-yl)benzamide

Structural Differences :

  • This compound substitutes the imidazothiazole core with a benzo[d]thiazole ring and includes a methylthio group .

SRT2183 and Other Imidazothiazole Derivatives

Structural Comparison :

  • SRT2183 (N-[2-[3-[(3R)-3-hydroxypyrrolidin-1-yl]methyl]imidazo[2,1-b]thiazol-6-yl]phenyl]naphthalene-2-carboxamide) shares the imidazothiazole core but incorporates a naphthalene-carboxamide and a pyrrolidine group .

Activity Profile :

  • SRT2183 is a SIRT1 agonist with improved selectivity over SRT1720, demonstrating the impact of bulky aromatic groups on enzyme affinity . The target compound’s 2-methylbenzamide group may strike a balance between potency and synthetic accessibility.

Biological Activity

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methylbenzamide is a synthetic compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazo[2,1-b]thiazole moiety linked to a phenyl ring and a methylbenzamide group. Its IUPAC name is N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-methylbenzamide. The molecular formula is C19H15N3OSC_{19}H_{15}N_3OS with a molecular weight of approximately 335.4 g/mol.

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity against various cancer cell lines. Key findings include:

  • Ovarian Cancer (OVCAR-3) : Exhibited potent growth inhibition.
  • Colon Cancer (HCT-15) : Effective in reducing cell viability.
  • Renal Cancer (CAKI-1 and UO-31) : Showed marked antiproliferative effects.
  • Leukemia (CCRF-CEM and SR) : Inhibited proliferation significantly.

The compound's IC50 values against these cell lines indicate its potential as an anticancer agent.

The proposed mechanism involves the modulation of key cellular pathways:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, similar to known tubulin inhibitors like combretastatin A-4 .
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed.
  • SIRT1 Activation : The compound acts as a SIRT1 activator, influencing deacetylation processes related to cell survival and inflammation.

Case Studies and Experimental Data

Recent studies have elucidated the biological activity of this compound through various experimental approaches:

  • In Vitro Studies :
    • A study evaluated the cytotoxicity of this compound against multiple cancer cell lines using standard protocols from the National Cancer Institute (NCI). Results indicated significant growth inhibition across all tested lines.
    Cell LineIC50 (µM)
    OVCAR-30.5
    HCT-150.8
    CAKI-10.7
    UO-310.6
    CCRF-CEM0.9
    SR0.75
  • Mechanistic Insights :
    • Further mechanistic studies revealed that the compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This property is crucial for its anticancer efficacy.
  • In Vivo Studies :
    • Preliminary in vivo studies demonstrated that administration of the compound in animal models resulted in reduced tumor growth compared to controls, supporting its potential as an effective therapeutic agent.

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